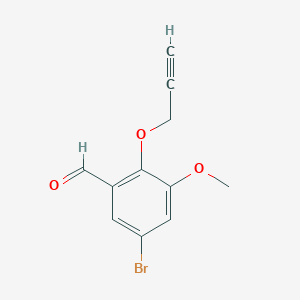

5-Bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde

Descripción

Propiedades

IUPAC Name |

5-bromo-3-methoxy-2-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-3-4-15-11-8(7-13)5-9(12)6-10(11)14-2/h1,5-7H,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQMWIHCEASBJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC#C)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromo-2-hydroxy-3-methoxybenzaldehyde.

Alkylation: The hydroxyl group is alkylated using propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone or dimethylformamide (DMF).

Reaction Conditions: The reaction is carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: 5-Bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzoic acid.

Reduction: 5-Bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzyl alcohol.

Substitution: 5-Amino-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde or 5-Thio-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde.

Aplicaciones Científicas De Investigación

5-Bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C12H11BrO3, notable for its unique structure that includes a bromine atom, a methoxy group, and a prop-2-yn-1-yloxy moiety. This compound has garnered attention for its diverse applications in scientific research, particularly in organic synthesis and biological studies.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The aldehyde group can react with nucleophiles, facilitating the formation of new carbon-carbon bonds.

- Oxidation and Reduction Reactions : Common reagents such as potassium permanganate and sodium borohydride are used to oxidize or reduce the compound, enabling further functionalization of the molecule.

Biological Research

The compound's ability to interact with biomolecules makes it significant in biological studies. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Furthermore, the methoxy and prop-2-yn-1-yloxy groups may engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions, enhancing binding affinity and specificity.

Medicinal Chemistry

Research indicates that derivatives of this compound may have potential therapeutic applications. It serves as a precursor for synthesizing compounds that can modulate biological pathways relevant to various diseases . Its unique structure allows for the development of new pharmacological agents.

Material Science

The compound's properties are being explored for applications in material science, particularly in the development of organic electroluminescent devices. Its structural characteristics may confer unique electronic properties suitable for such applications .

Agricultural Chemistry

There is potential for utilizing this compound in agricultural settings, particularly as a component in biopesticides or herbicides due to its biological activity against pests or pathogens .

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The bromine atom and the alkyne group can also participate in various chemical reactions, contributing to the compound’s reactivity.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent-Driven Structural and Functional Differences

The following table highlights key structural and molecular differences between the target compound and its analogues:

Key Observations:

Substituent Effects on Polarity and Solubility :

- The methoxy group in the target compound reduces acidity compared to hydroxylated analogues (e.g., 5-bromo-2,3-dihydroxybenzaldehyde), likely increasing lipophilicity .

- The propargyl ether in both the target compound and 2-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde introduces alkyne reactivity, enabling applications in Huisgen cycloaddition (click chemistry) .

Steric and Electronic Influences: The tert-butyl group in 5-bromo-2-hydroxy-3-(2-methyl-2-propanyl)benzaldehyde introduces steric hindrance, which may limit reactivity at the ortho position .

Actividad Biológica

5-Bromo-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a bromine atom, a methoxy group, and a propynyl ether linkage, may exhibit diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of isovanillin with propargyl bromide in the presence of an appropriate base. The method generally follows these steps:

- Reagents : Isovanillin, propargyl bromide, and a base (e.g., potassium carbonate).

- Reaction Conditions : The reaction is conducted under reflux conditions for several hours to ensure complete conversion.

- Purification : The product is purified using techniques such as column chromatography.

The yield and purity of the synthesized compound are critical for subsequent biological evaluations.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to this compound. For instance, derivatives with similar structures have shown significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Analogues | Staphylococcus aureus | 1 - 4 µg/mL |

| Escherichia coli | >200 µg/mL | |

| Bacillus subtilis | 12.5 - 25 µg/mL |

These findings suggest that modifications in the aromatic structure can enhance antimicrobial potency, potentially making this compound a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its antimicrobial properties, compounds with similar functional groups have been evaluated for anti-inflammatory effects. Studies indicate that certain derivatives can inhibit nitric oxide synthase (NOS) enzymes, which play a crucial role in inflammatory processes. This inhibition can lead to reduced levels of pro-inflammatory cytokines and mediators.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and microbial metabolism.

- Receptor Modulation : It could potentially modulate receptors associated with pain and inflammation, leading to therapeutic effects.

- Oxidative Stress Reduction : Some studies suggest that related compounds exhibit antioxidant properties, contributing to their anti-inflammatory effects.

Case Studies

Several research studies have explored the efficacy of structurally related compounds in various biological assays:

- Study on Antimicrobial Activity : A recent study evaluated several analogues of this compound against common pathogens. Results indicated that specific substitutions significantly enhanced antibacterial activity compared to standard antibiotics .

- Anti-inflammatory Research : Another study investigated the anti-inflammatory potential of methoxy-substituted benzaldehyde derivatives in animal models of inflammation. The results demonstrated a marked decrease in inflammatory markers following treatment with these compounds .

Q & A

Q. How to design a stability study for this compound under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.